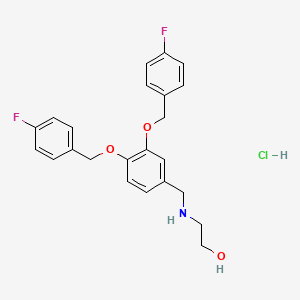
1-Amino-N-propan-2-ilciclopropano-1-carboxamida; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of cyclopropane carboxamide and is known for its unique structural features, which include a cyclopropane ring and an amino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Aplicaciones Científicas De Investigación
1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Métodos De Preparación
The synthesis of 1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride involves several steps:
Alkylation of Glycine Equivalents: The process begins with the alkylation of glycine equivalents using 1,2-electrophiles.
Intramolecular Cyclization: The next step involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Cyclopropanation: Alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is another method used in the synthesis.
Análisis De Reacciones Químicas
1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group into an amine group.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests potential interactions with various biological systems.
Comparación Con Compuestos Similares
1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and shares the cyclopropane ring structure.
Coronamic acid: Another cyclopropane-containing amino acid, known for its role in plant metabolism.
Norcoronamic acid: Similar to coronamic acid but with slight structural differences, affecting its biological activity.
The uniqueness of 1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Propiedades
IUPAC Name |
1-amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5(2)9-6(10)7(8)3-4-7;/h5H,3-4,8H2,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLQXWKNKKPUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2453402.png)


![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2453408.png)


![2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2453413.png)


![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2453418.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453419.png)
![2-(3,4-dimethoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2453421.png)


